![molecular formula C6H11BrN2O B2712344 3-(Isoxazol-4-yl)propan-1-amine hydrobromide CAS No. 2155855-50-6](/img/structure/B2712344.png)
3-(Isoxazol-4-yl)propan-1-amine hydrobromide
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Overview
Description
“3-(Isoxazol-4-yl)propan-1-amine hydrobromide” is a chemical compound with the CAS Number: 2155855-50-6 . It has a molecular weight of 207.07 . The IUPAC name for this compound is 3-(isoxazol-4-yl)propan-1-amine hydrobromide . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of isoxazoles, the class of compounds to which our compound belongs, has been a subject of extensive research . Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis
The molecular structure of “3-(Isoxazol-4-yl)propan-1-amine hydrobromide” can be represented by the InChI Code: 1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H .Chemical Reactions Analysis
The chemical reactions involving isoxazoles have been a subject of extensive research . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 207.07 .Scientific Research Applications
Biological Activity
Isoxazoles, including “3-(Isoxazol-4-yl)propan-1-amine hydrobromide”, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Medicinal Chemistry
Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .
Synthetic Utility
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles, including “3-(Isoxazol-4-yl)propan-1-amine hydrobromide”, especially synthetically useful .
Antimicrobial and Antifungal Activities
Some synthesized isoxazole derivatives have shown antimicrobial and antifungal activities against selected microbes like C. albicans, A. niger, S. Typhi, E. coli, S. dysenteriae, K. pneumoniae, S. aureus .
Analgesic and Anti-inflammatory Activities
Isoxazole derivatives have shown prominent potential as analgesic and anti-inflammatory agents .
Anticancer Activity
Isoxazole derivatives have shown anticancer activity .
Antidepressant Activity
Isoxazole derivatives have shown antidepressant activity .
Immunosuppressant Activity
Isoxazole derivatives have shown immunosuppressant activity .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions of research on isoxazoles, including “3-(Isoxazol-4-yl)propan-1-amine hydrobromide”, involve the development of new eco-friendly synthetic strategies . Given the wide range of biological activities exhibited by isoxazoles, they continue to be a subject of research in medicinal chemistry .
properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVUMAOBWDLSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isoxazol-4-yl)propan-1-amine hydrobromide | |
CAS RN |
2155855-50-6 |
Source
|
Record name | 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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